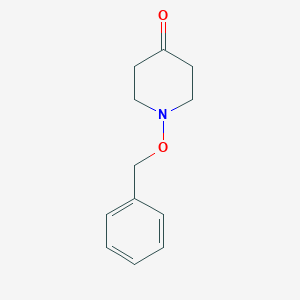

1-(Benzyloxy)piperidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Benzyloxy)piperidin-4-one is an organic compound that belongs to the class of piperidinones It features a piperidine ring substituted with a benzyloxy group at the nitrogen atom and a ketone group at the fourth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)piperidin-4-one can be synthesized through various methods. One common approach involves the reaction of piperidin-4-one with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions. Another method involves the use of benzyl bromide instead of benzyl chloride, which can provide higher yields under similar conditions.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction as in laboratory synthesis but scaled up with optimized reaction times and temperatures to maximize efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Benzyloxy)piperidin-4-one undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted piperidinones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Antiviral Activity :

- Research has indicated that derivatives of piperidine compounds, including 1-(Benzyloxy)piperidin-4-one, exhibit significant antiviral properties. Specifically, N-benzyl piperidines have been identified as potent inhibitors against the H1N1 influenza virus, showcasing a novel mechanism of action by interfering with hemagglutinin fusion peptide interactions . The presence of the benzyl substituent is critical for maintaining antiviral efficacy.

-

Neuropharmacology :

- The compound has been studied for its effects on acetylcholinesterase inhibition, which plays a crucial role in enhancing cholinergic transmission. This mechanism is particularly relevant in the context of Alzheimer's disease, where improving neurotransmitter levels can alleviate cognitive deficits . The structure-activity relationship (SAR) studies suggest that modifications to the benzyl group significantly influence the inhibitory activity against acetylcholinesterase.

-

Chemokine Receptor Antagonism :

- Structure-activity relationship studies have also revealed that N-benzyl piperidines can act as selective antagonists for chemokine receptors, particularly CCR3. This activity is vital for developing therapies targeting allergic responses and inflammatory conditions . The introduction of specific substituents has been shown to enhance binding potency from micromolar to low nanomolar ranges.

Case Study 1: Antiviral Efficacy

A study evaluated various N-benzyl piperidine derivatives against H1N1 influenza virus. It was found that certain modifications to the benzyl group significantly enhanced antiviral activity, underscoring the importance of structural optimization in drug development.

Case Study 2: Alzheimer’s Disease Treatment

In a comparative molecular field analysis, specific derivatives of this compound demonstrated potential in alleviating memory deficits by inhibiting acetylcholinesterase activity. This finding suggests that further development could lead to effective treatments for neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of 1-(Benzyloxy)piperidin-4-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The benzyloxy group can interact with hydrophobic pockets in proteins, while the piperidinone ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.

Comparación Con Compuestos Similares

1-Benzyl-4-piperidone: Similar structure but lacks the benzyloxy group.

4-Piperidone: The parent compound without any substituents.

N-Methyl-4-piperidone: Contains a methyl group instead of a benzyl group.

Uniqueness: 1-(Benzyloxy)piperidin-4-one is unique due to the presence of both the benzyloxy and ketone groups, which provide distinct chemical reactivity and biological activity. The benzyloxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability in medicinal applications.

Actividad Biológica

1-(Benzyloxy)piperidin-4-one is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant studies and data.

This compound is synthesized through various methods, commonly involving the reaction of piperidin-4-one with benzyl chloride or benzyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs in organic solvents like ethanol or methanol under reflux conditions, which can enhance yield and purity.

Synthetic Routes

| Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Benzyl Chloride | Piperidin-4-one + NaOH | Ethanol, Reflux | High |

| Benzyl Bromide | Piperidin-4-one + NaOH | Methanol, Reflux | Higher than chloride method |

The biological activity of this compound is largely attributed to its structural features that allow it to interact with various biological targets. The benzyloxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The compound may act as an enzyme inhibitor or receptor ligand, engaging with hydrophobic pockets in proteins and forming hydrogen bonds with amino acid residues.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antiviral Activity : Studies have shown that derivatives of piperidine compounds, including those similar to this compound, can inhibit the influenza H1N1 virus by interacting with hemagglutinin fusion peptides. The presence of the benzyl substituent is critical for maintaining antiviral efficacy .

- MAO-B Inhibition : Compounds structurally related to this compound have been evaluated for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases. Certain analogs demonstrated significant inhibitory effects, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .

Case Studies

- Influenza Virus Inhibition : A study focusing on N-benzyl piperidine derivatives found that specific substitutions were necessary for antiviral activity. The elimination of the benzyl group resulted in a complete loss of activity, emphasizing the importance of this moiety in maintaining biological function .

- Neuroprotective Effects : Research on MAO-B inhibitors revealed that compounds with benzyloxy substitutions exhibited enhanced selectivity and potency compared to other analogs. For instance, one compound showed an IC50 value of 0.035 μM against MAO-B, significantly outperforming standard inhibitors .

Structure-Activity Relationship (SAR)

The structure-activity relationship for this compound highlights the significance of both the benzyloxy and ketone groups:

| Substituent | Activity Impact |

|---|---|

| Benzyl Group | Essential for activity; removal leads to loss of function |

| Ketone Group | Contributes to reactivity and interaction with targets |

Propiedades

IUPAC Name |

1-phenylmethoxypiperidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWBXZBDHNRVLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.